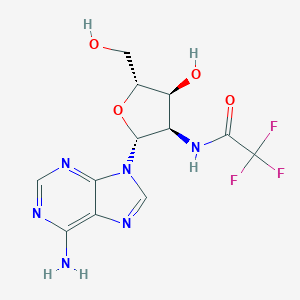

2'-TFA-NH-dA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is characterized by its ability to seamlessly integrate into nucleic acids and DNA chains, making it an invaluable tool in the study and research of DNA-related disorders.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-TFA-NH-dA typically involves the trifluoroacetylation of 2’-deoxyadenosine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of 2’-deoxyadenosine are protected using suitable protecting groups.

Trifluoroacetylation: The protected 2’-deoxyadenosine is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine.

Deprotection: The protecting groups are removed to yield 2’-TFA-NH-dA.

Industrial Production Methods: In an industrial setting, the production of 2’-TFA-NH-dA involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2’-TFA-NH-dA undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroacetamido group can be substituted under specific conditions.

Hydrolysis: The compound can undergo hydrolysis to remove the trifluoroacetamido group.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions:

Substitution: Reagents such as nucleophiles can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of 2’-TFA-NH-dA yields 2’-deoxyadenosine .

Aplicaciones Científicas De Investigación

Drug Development

The incorporation of fluorinated compounds in drug design has been shown to enhance the pharmacological properties of therapeutic agents. 2'-TFA-NH-dA serves as a crucial building block in the synthesis of fluorinated nucleosides, which are vital for developing antiviral and anticancer drugs.

Key Benefits:

- Increased Stability : The trifluoroacetyl group enhances the metabolic stability of nucleosides, making them less susceptible to enzymatic degradation .

- Improved Bioavailability : Fluorination can modify the lipophilicity and solubility of compounds, leading to better absorption and distribution in biological systems .

Molecular Biology Applications

In molecular biology, this compound is utilized in various assays and experimental setups due to its ability to form stable interactions with nucleic acids.

Applications Include:

- Nucleic Acid Therapeutics : The compound is being explored for its potential use in RNA-based therapies, such as antisense oligonucleotides and siRNA, where stability against nucleases is critical .

- Aptamer Development : Fluorinated nucleosides like this compound can be incorporated into aptamers, enhancing their binding affinity and specificity towards target molecules .

Biochemical Research

Research involving this compound has provided insights into enzyme interactions and mechanisms at the molecular level.

Case Studies:

- Enzyme Kinetics : Studies have shown that fluorinated nucleosides can alter the kinetics of enzymes involved in nucleotide metabolism, providing a platform for understanding enzyme mechanisms .

- Protein Interactions : The presence of the trifluoroacetyl group can influence protein-nucleic acid interactions, which is essential for understanding transcriptional regulation and gene expression .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure high purity and yield. The compound can be synthesized using established protocols for fluorinated nucleosides, often involving protection-deprotection strategies to introduce the trifluoroacetyl group effectively.

| Step | Description | Yield (%) |

|---|---|---|

| 1 | Synthesis of 2'-deoxyadenosine | 85 |

| 2 | Trifluoroacetylation | 90 |

| 3 | Purification via chromatography | >95 |

Mecanismo De Acción

2’-TFA-NH-dA exerts its effects by integrating into nucleic acids and DNA chains. This integration can influence various molecular pathways, including DNA replication and repair mechanisms. The trifluoroacetamido group enhances the compound’s stability and facilitates its incorporation into DNA, making it a valuable tool for studying DNA-related processes.

Comparación Con Compuestos Similares

2’-deoxyadenosine: The parent compound without the trifluoroacetamido group.

2’-deoxy-2’-fluoro-adenosine: A similar compound with a fluorine atom instead of the trifluoroacetamido group.

Uniqueness: 2’-TFA-NH-dA is unique due to its trifluoroacetamido group, which enhances its stability and facilitates its incorporation into DNA. This makes it particularly useful for studying DNA-related processes and developing diagnostic and therapeutic tools .

Actividad Biológica

2'-TFA-NH-dA (2'-Trifluoroacetylamino-2'-deoxyadenosine) is a modified nucleoside that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is characterized by the presence of a trifluoroacetyl group at the 2' position of the deoxyadenosine structure. This modification can influence its interaction with biological macromolecules, particularly nucleic acids and proteins. The compound has a CAS number of 182626-53-5 and is noted for its high purity (≥97% by HPLC) .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : Modified nucleosides like this compound can act as chain terminators during DNA synthesis, potentially leading to the inhibition of cell proliferation.

- Interaction with Enzymes : The trifluoroacetyl group may enhance binding affinity to certain enzymes, affecting their catalytic activity.

- Cellular Uptake : The structural modifications may facilitate or hinder cellular uptake compared to unmodified nucleosides.

Case Study 1: Antiviral Activity

Research has demonstrated that nucleoside analogs can exhibit antiviral properties by inhibiting viral replication. In a study exploring various modified nucleosides, this compound was shown to possess significant antiviral activity against specific RNA viruses. The mechanism was linked to its ability to incorporate into viral RNA, disrupting replication .

Case Study 2: Cancer Cell Proliferation

In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines. A series of experiments involving various cancer types revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The underlying mechanism involved the induction of DNA damage response pathways .

Biological Assays and Data

To evaluate the biological activity of this compound, various assays have been employed:

| Assay Type | Purpose | Findings |

|---|---|---|

| Cytotoxicity Assay | Measure cell viability after treatment | Significant reduction in viability in cancer cells |

| Apoptosis Assay | Assess induction of programmed cell death | Increased apoptosis markers observed |

| Viral Replication Assay | Evaluate antiviral efficacy | Inhibition of viral replication noted |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its modified structure. Preliminary studies indicate that it may exhibit improved stability in biological fluids compared to unmodified nucleosides, which is crucial for therapeutic applications.

Propiedades

IUPAC Name |

N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N6O4/c13-12(14,15)11(24)20-5-7(23)4(1-22)25-10(5)21-3-19-6-8(16)17-2-18-9(6)21/h2-5,7,10,22-23H,1H2,(H,20,24)(H2,16,17,18)/t4-,5-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGXFRFYBJGYGA-QYYRPYCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)NC(=O)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.